molecular formula C15H12BrNO2 B12602610 (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide CAS No. 918305-06-3

(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide

Cat. No.: B12602610
CAS No.: 918305-06-3
M. Wt: 318.16 g/mol
InChI Key: WSLCUWYEVNUQHN-OAHLLOKOSA-N
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Description

(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a phenyl group, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzofuran derivative, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxydodecanoic Acid: Shares a similar structural motif but differs in functional groups.

    (2S,3R)-2-Bromo-2,3-diphenylbutane: Another brominated compound with different stereochemistry and functional groups.

Uniqueness

(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide is unique due to its specific combination of a bromine atom, a phenyl group, and a benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918305-06-3

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

(3R)-7-bromo-3-phenyl-2H-1-benzofuran-3-carboxamide

InChI

InChI=1S/C15H12BrNO2/c16-12-8-4-7-11-13(12)19-9-15(11,14(17)18)10-5-2-1-3-6-10/h1-8H,9H2,(H2,17,18)/t15-/m1/s1

InChI Key

WSLCUWYEVNUQHN-OAHLLOKOSA-N

Isomeric SMILES

C1[C@](C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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